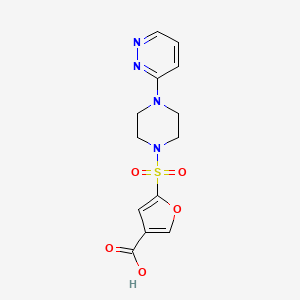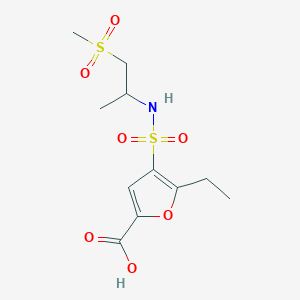![molecular formula C13H17NO4S B7415311 2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid](/img/structure/B7415311.png)
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid is an organic compound with a complex structure that includes a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a phenylacetic acid derivative followed by the introduction of the pent-4-en-2-yl group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The double bond in the pent-4-en-2-yl group can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylacetic acid moiety can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Pentan-2-ylsulfamoyl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(4-Nitrophenyl)acetic acid: Contains a nitro group instead of a sulfamoyl group.
Uniqueness
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid is unique due to the presence of the pent-4-en-2-ylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[3-(pent-4-en-2-ylsulfamoyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-5-10(2)14-19(17,18)12-7-4-6-11(8-12)9-13(15)16/h3-4,6-8,10,14H,1,5,9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGHGLQDHQFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-Dichlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl-methylamino]acetic acid](/img/structure/B7415235.png)
![(1S,3R)-3-[1-[[2-(dimethylamino)-6-methylpyridin-3-yl]carbamoylamino]ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B7415241.png)
![3-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B7415248.png)
![2-[4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-ylsulfamoyl]phenyl]acetic acid](/img/structure/B7415254.png)

![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7415274.png)
![[(3S,4S)-4-methyl-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7415280.png)

![4-(spiro[2H-indole-3,1'-cyclopropane]-1-ylsulfonylmethyl)benzoic acid](/img/structure/B7415305.png)
![3-[4-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7415319.png)
![2-[4-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7415323.png)
![4,5-Dimethyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7415331.png)
![4-Methyl-2-[2-[(1-methylcyclopropyl)sulfonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7415340.png)
![2-[2-[2-[(1-Methylcyclopropyl)sulfonylamino]ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7415345.png)
